molecular formula C11H15ClN2O2 B3071680 Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate CAS No. 1011464-42-8

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

Cat. No. B3071680
CAS RN: 1011464-42-8
M. Wt: 242.7 g/mol
InChI Key: FSRHHSJEGYXWMX-UHFFFAOYSA-N
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Description

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate (Et2BClP5C) is a synthetic compound that has been widely used in scientific research for its various properties. It is a colorless, crystalline solid that has a melting point of approximately 176°C and is soluble in most organic solvents. Et2BClP5C is an important tool for many applications, including the synthesis of pharmaceuticals, studying the structure and function of proteins, and studying the effects of various drugs on biological systems.

Scientific Research Applications

  • Structural Studies and Hydrogen Bonding Interactions :

    • The research conducted by Lynch & Mcclenaghan (2004) explores the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. This work highlights the significance of hydrogen bonding in molecular structures, which is crucial for understanding the behavior of similar compounds like Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate.
  • Chemical Reactions and Derivatives Formation :

    • Pevzner (2003) discusses the bromination and phosphorylation of Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a process relevant to understanding reactions involving Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. This study can be accessed for details at Pevzner (2003).
  • Anticancer Activity Studies :

    • The work by Asha et al. (2010) on Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, closely related to Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate, demonstrates their potential in anticancer applications. This study is detailed in Asha et al. (2010).
  • Synthetic Chemistry and Regioselectivity :

    • Ashton & Doss (1993) provide insights into the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, which can be related to the synthesis of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. Further information can be found in Ashton & Doss (1993).
  • Isoxazoles and Oxazine Formation :

    • Brehm et al. (1991) explored the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from isoxazole compounds. This research is pertinent to understanding reactions and structural formation in compounds similar to Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate. Detailed information is available in Brehm et al. (1991).
  • Peptide Synthesis Applications :

    • Benoiton & Chen (1981) discuss the implications of 2-Alkoxy-5(4H)-oxazolones in peptide synthesis, which is relevant to the applications of Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate in biochemical research. More details can be found in Benoiton & Chen (1981).

properties

IUPAC Name

ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-5-16-9(15)7-6-13-10(11(2,3)4)14-8(7)12/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRHHSJEGYXWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

In cold (˜0° C.) POCl3 (20 mL) was dropped triethylamine (0.55 mL) with stirring. To this was added in parts of ethyl 2-tert-butyl-4-hydroxypyrimidine-5-carboxylate (2.18 g, 9.72 mmol). The mixture then warmed to 40° C. and stirred under Argon for 1 hour. The mixture was evaporated until free of POCl3, diluted with CHCl3 (100 mL) and poured carefully into ice (300 mL). The solution was stirred at RT to melt. The organic phase was separated, washed with sodium bicarbonate (100 mL), water (100 mL) and dried (Na2SO4). The solvents evaporated to give ethyl 2-tert-butyl-4-chloropyrimidine-5-carboxylate (2.0 g, 85% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H), 4.34 (q, J=6.8 Hz, 2H), 1.33 (s, 9H), 1.27 (t, J=6.8 Hz, 3H); MS (ESI) m/z: 243.0 (M+H+).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
solvent
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
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Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate
Reactant of Route 4
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Ethyl 2-(tert-butyl)-4-chloropyrimidine-5-carboxylate

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